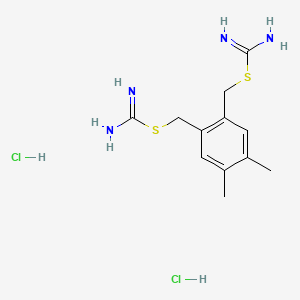
2,2'-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride: is a chemical compound with the molecular formula C12H19ClN4S2 and a molecular weight of 318.893 g/mol . This compound is known for its unique structure, which includes two thiopseudourea groups linked by a dimethyl-xylylene bridge. It is often used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride typically involves the reaction of 4,5-dimethyl-1,2-xylylene with thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiopseudourea groups can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Oxidized derivatives of the thiopseudourea groups.
Reduction: Reduced forms of the compound, often with altered thiopseudourea groups.
Substitution: Substituted derivatives where the thiopseudourea groups are replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
- Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mécanisme D'action
The mechanism of action of 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride involves its interaction with molecular targets through its thiopseudourea groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular components .
Comparaison Avec Des Composés Similaires
- 2,2’-(1,4-Phenylenedimethylene)bis(2-thiopseudourea hydrobromide)
- 2,2’-(1,3-Phenylenedimethylene)bis(2-thiopseudourea hydrobromide)
- 1,1’-(4,5-Dimethyl-1,2-phenylene)bis(3-phenyl-2-thiourea)
Uniqueness:
- The presence of the dimethyl-xylylene bridge in 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride imparts unique steric and electronic properties, differentiating it from other thiopseudourea derivatives.
- Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H20Cl2N4S2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
[2-(carbamimidoylsulfanylmethyl)-4,5-dimethylphenyl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C12H18N4S2.2ClH/c1-7-3-9(5-17-11(13)14)10(4-8(7)2)6-18-12(15)16;;/h3-4H,5-6H2,1-2H3,(H3,13,14)(H3,15,16);2*1H |
Clé InChI |
DTNDEHFVUOTLHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)CSC(=N)N)CSC(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


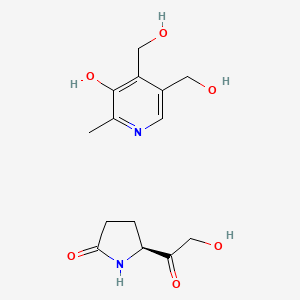

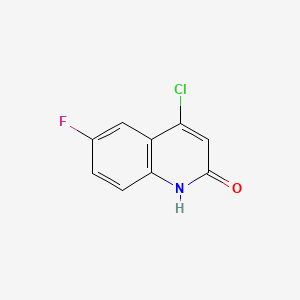
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121662.png)
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14121668.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14121671.png)
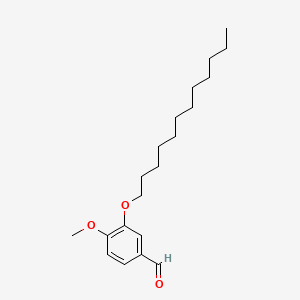



![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)

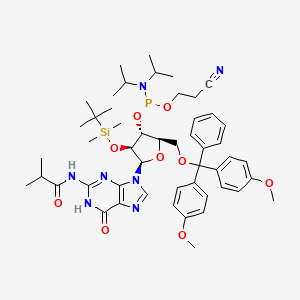
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
